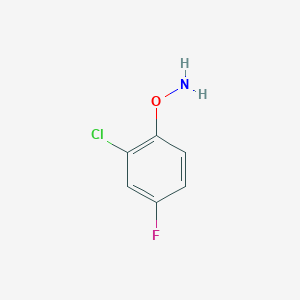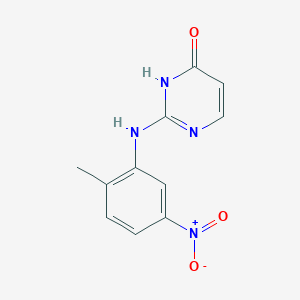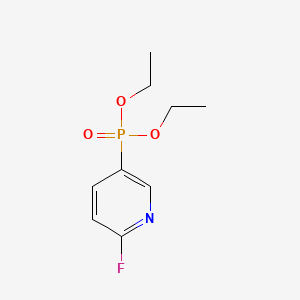
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene is an organic compound with the molecular formula C9H7Br5O. It is a brominated aromatic ether, characterized by the presence of multiple bromine atoms attached to the benzene ring and the propoxy group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(2,3-dibromopropoxy)benzene typically involves the bromination of 1,3-dibromobenzene followed by the reaction with 2,3-dibromopropanol. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and catalysts like aluminum bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine and appropriate catalysts under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium iodide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium iodide, solvents like acetone or ethanol.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products or alcohols.
Applications De Recherche Scientifique
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized as a flame retardant due to its brominated structure, which imparts fire-resistant properties to materials
Mécanisme D'action
The mechanism of action of 1,3-Dibromo-2-(2,3-dibromopropoxy)benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene: Similar structure with additional bromine atoms on the benzene ring.
2,3-Dibromo-1-propanol: A simpler brominated compound used as a precursor in the synthesis of more complex molecules.
Uniqueness
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene is unique due to its specific arrangement of bromine atoms and the propoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry, where its specific reactivity and properties are required .
Propriétés
Formule moléculaire |
C9H8Br4O |
|---|---|
Poids moléculaire |
451.77 g/mol |
Nom IUPAC |
1,3-dibromo-2-(2,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C9H8Br4O/c10-4-6(11)5-14-9-7(12)2-1-3-8(9)13/h1-3,6H,4-5H2 |
Clé InChI |
ZVVQBGGDICWXEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)


![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)








